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molecular formula C7H9Cl2N3O B8376194 4-Amino-2-(2-aminoethoxy)-3,5-dichloropyridine

4-Amino-2-(2-aminoethoxy)-3,5-dichloropyridine

Cat. No. B8376194
M. Wt: 222.07 g/mol
InChI Key: AIBQBNMRMDTPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066438

Procedure details

A mixture containing 21.4 grams (0.35 mole) of 2-aminoethanol, 50 milliliters of dimethylsulfoxide and 20 grams (0.36 mole) of potassium hydroxide was heated at 110° C. until all of the potassium hydroxide was reacted. The solution was added to a mixture containing 69 grams (0.35 mole) of 4-amino-2,3,5-trichloropyridine dissolved in 200 milliliters of dimethylsulfoxide. The mixture was heated for 11/2 hours at 138° C. to 150° C. under agitation and thereafter quenched by pouring into ice water. The solid which precipitated was recovered by filtration under reduced pressure, dried and recrystallized from a mixture of hexane and chloroform. The solid was dissolved in 100 milliliters of dimethylsulfoxide and mixed with a solution composed of 21.4 grams (0.35 mole) of 2-aminoethanol and 20 grams (0.36 mole) of potassium hydroxide dissolved in 50 milliliters of dimethylsulfoxide. This mixture was heated for 2 hours at 150° C., cooled by quenching with ice water to precipitate the product as a solid which was recovered by filtration under reduced pressure. This product was distilled under azeotropic conditions with benzene to remove water from the 4-amino-2-(2-aminoethoxy)-3,5-dichloropyridine product which has a melting point of 115°-116.5° C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Quantity
21.4 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[OH-].[K+].[NH2:7][C:8]1[C:13]([Cl:14])=[CH:12][N:11]=[C:10](Cl)[C:9]=1[Cl:16]>CS(C)=O>[NH2:7][C:8]1[C:13]([Cl:14])=[CH:12][N:11]=[C:10]([O:4][CH2:3][CH2:2][NH2:1])[C:9]=1[Cl:16] |f:1.2|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
NCCO
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
69 g
Type
reactant
Smiles
NC1=C(C(=NC=C1Cl)Cl)Cl
Step Four
Name
Quantity
21.4 g
Type
reactant
Smiles
NCCO
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
ADDITION
Type
ADDITION
Details
The solution was added to a mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 11/2 hours at 138° C. to 150° C. under agitation
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into ice water
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of hexane and chloroform
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 100 milliliters of dimethylsulfoxide
ADDITION
Type
ADDITION
Details
mixed with a solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
by quenching with ice water
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a solid which
FILTRATION
Type
FILTRATION
Details
was recovered by filtration under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
This product was distilled under azeotropic conditions with benzene
CUSTOM
Type
CUSTOM
Details
to remove water from the 4-amino-2-(2-aminoethoxy)-3,5-dichloropyridine product which

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC=C1Cl)OCCN)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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